molecular formula C21H19NOS B303919 2-(benzylsulfanyl)-N,N-diphenylacetamide

2-(benzylsulfanyl)-N,N-diphenylacetamide

Cat. No.: B303919
M. Wt: 333.4 g/mol
InChI Key: OJSBERFEMPVYCS-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N,N-diphenylacetamide is a sulfur-containing acetamide derivative characterized by a benzylsulfanyl (-S-CH₂-C₆H₅) group attached to the α-carbon of the N,N-diphenylacetamide scaffold. Its molecular formula is C₂₁H₁₉NOS, with a molecular weight of 333.45 g/mol (calculated). The compound is synthesized via alkylation reactions, such as the benzylation of N-substituted 2-phenylacetamides using benzyl chloride under phase-transfer catalysis (PTC) conditions . Key physicochemical properties include a high logP value (~4.08), indicating significant lipophilicity, and a polar surface area of ~24.4 Ų, which influences solubility and bioavailability .

Properties

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

2-benzylsulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C21H19NOS/c23-21(17-24-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

OJSBERFEMPVYCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(benzylsulfanyl)-N,N-diphenylacetamide with structurally related compounds, focusing on substituent variations and their impact on properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key References
N,N-Diphenylacetamide H C₁₄H₁₃NO 211.26 ~2.5 100–103
This compound -S-CH₂-C₆H₅ C₂₁H₁₉NOS 333.45 4.084 Not reported
2-(tert-Butylsulfamoyl)-N,N-diphenylacetamide -SO₂-NH-C(CH₃)₃ C₁₉H₂₄N₂O₃S₂ 408.53 Not reported Not reported
2-(Pyridin-2-yl)-N,N-diphenylacetamide -C₅H₄N (pyridinyl) C₁₉H₁₆N₂O 296.35 ~3.2 Not reported
2-(Methylsulfanyl)-N-phenylacetamide -S-CH₃ C₁₀H₁₁NOS 195.27 ~1.8 Not reported

Key Observations :

  • Lipophilicity: The benzylsulfanyl group significantly increases logP compared to the parent N,N-diphenylacetamide (4.08 vs.
  • Steric and Electronic Effects : Bulkier substituents (e.g., tert-butylsulfamoyl in ) may hinder reactivity or binding in biological systems, while electron-withdrawing groups (e.g., pyridinyl in ) could alter electronic distribution and oxidation behavior.

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